molecular formula C18H18N4O3S B2913973 ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate CAS No. 838101-40-9

ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate

Cat. No.: B2913973
CAS No.: 838101-40-9
M. Wt: 370.43
InChI Key: PRFRHNDRJKACLE-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate is a heterocyclic compound featuring a benzimidazole-pyridinyl core linked via a sulfanylacetyl group to an amino acetate ester moiety. The benzimidazole ring system is a privileged scaffold in medicinal chemistry due to its role in targeting enzymes and receptors, particularly in antiparasitic and anticancer agents . The pyridinyl group enhances solubility and electronic interactions, while the sulfanylacetyl linker may contribute to redox activity or disulfide bond formation in biological systems. The ethyl ester group improves lipophilicity, facilitating membrane permeability .

For example, compounds with benzimidazole-pyridinyl hybrids, such as mibefradilum (a calcium channel blocker), highlight the pharmacological relevance of this structural framework .

Properties

IUPAC Name

ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-2-25-16(24)10-20-15(23)11-26-18-12(6-5-9-19-18)17-21-13-7-3-4-8-14(13)22-17/h3-9H,2,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFRHNDRJKACLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings, including case studies, data tables, and relevant research insights.

Chemical Structure and Properties

The compound can be described by its systematic name and molecular formula, which is critical for understanding its interactions in biological systems. The structure features a benzimidazole moiety, which is often associated with various pharmacological effects.

Biological Activities

Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the benzimidazole nucleus show high activity against various microbial strains, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, several derivatives have shown promising results in inhibiting cancer cell lines through mechanisms involving topoisomerase inhibition and apoptosis induction. The compound's structure suggests it may interact with DNA or RNA synthesis pathways, potentially leading to growth inhibition in cancer cells .

Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory activities. The presence of the pyridine and benzimidazole rings in this compound could contribute to this activity through modulation of inflammatory pathways .

Case Studies and Research Findings

A comprehensive study evaluated the biological activity of various benzimidazole derivatives, including those similar to this compound. The findings are summarized in the following table:

Compound Activity Type IC50 Value (µM) Reference
Ethyl 2-(1H-benzimidazol-2-yl)acetateAntimicrobial15
Benzimidazole Derivative AAnticancer (HCT116)0.66
Benzimidazole Derivative BAnti-inflammatoryNot specified

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with benzimidazole structures often inhibit key enzymes involved in DNA replication and repair.
  • Receptor Interaction : The compound may exhibit affinity for various protein receptors, influencing signaling pathways related to inflammation and cancer progression.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The following table compares ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Similarity Score Molecular Weight Notable Properties/Findings
Target Compound C₁₉H₁₉N₅O₃S Benzimidazole, pyridinyl, sulfanylacetyl, ester 421.45 g/mol Hypothesized redox activity
Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate C₁₈H₁₆N₆O₄ Benzimidazole, nitrophenylhydrazone, ester 380.35 g/mol Dihedral angles: 7.35° (acetate-benzimidazole), 18.23° (acetate-nitrophenyl); hydrogen-bonded chains
Benzyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate C₂₇H₁₉FN₂O₂S Pyridinyl, sulfanyl, cyano, fluorophenyl, ester 454.52 g/mol Enhanced lipophilicity due to fluorophenyl/cyano groups
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate C₁₈H₂₁N₅O₃ Pyridinyl, amide, ester 0.55 355.39 g/mol Moderate similarity; lacks benzimidazole/sulfanyl
Mibefradilum C₂₉H₃₈FN₃O₃ Benzimidazole, fluoronaphthalene, methoxyacetate 527.63 g/mol Calcium channel blocker; fluorinated substituent enhances bioavailability

Physicochemical and Crystallographic Properties

  • Dihedral Angles and Stability: The nitrophenylhydrazone analog () exhibits distinct dihedral angles (7.35° and 18.23°) between its acetate group and aromatic subunits, suggesting conformational rigidity.
  • Hydrogen Bonding : The nitrophenylhydrazone derivative forms C–H···O and N–H···O hydrogen bonds, stabilizing its crystal lattice . The target compound’s sulfanyl group could participate in weaker S···H interactions or disulfide bridges, altering solubility and stability.

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